17H-cyclopenta[a]phenanthrene
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Overview
Description
17H-Cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a compound of significant interest due to its unique structure and properties. The compound consists of a cyclopentane ring fused to a phenanthrene backbone, making it a member of the larger family of polycyclic aromatic hydrocarbons (PAHs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17H-cyclopenta[a]phenanthrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Bogert-Cook synthesis, which starts with the cyclization of a suitable phenanthrene derivative . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 17H-Cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Substitution: Electrophilic halogenation can introduce halogen atoms into the molecule, such as bromination to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, high temperatures.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 17H-cyclopenta[a]phenanthrene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to interact with various biological molecules, potentially influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
Chrysene: Another PAH with four fused benzene rings.
Pyrene: A PAH with four fused benzene rings arranged in a different configuration.
Uniqueness: 17H-Cyclopenta[a]phenanthrene is unique due to the presence of a cyclopentane ring fused to the phenanthrene backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other PAHs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
219-08-9 |
---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H12/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-4,6-11H,5H2 |
InChI Key |
WTBYIGJBYRZQDP-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Canonical SMILES |
C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Key on ui other cas no. |
219-08-9 |
Synonyms |
cyclopentaphenanthrene |
Origin of Product |
United States |
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